molecular formula C17H17ClN2O5 B398613 N'-[(4-chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide CAS No. 331713-17-8

N'-[(4-chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide

Cat. No. B398613
CAS RN: 331713-17-8
M. Wt: 364.8g/mol
InChI Key: AQSZVVXNLSRJIH-UHFFFAOYSA-N
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Description

“N’-[(4-chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide” is a chemical compound with the molecular formula C17H17ClN2O5. It has a molecular weight of 364.8g/mol. The compound is related to the class of organic compounds known as acylaminobenzoic acid and derivatives .


Synthesis Analysis

The synthesis of similar compounds involves the use of 4-chlorophenoxyacetyl chloride . A direct and efficient method was developed for the preparation of a variety of substituted acetophenone derivatives from readily available arene precursors and acid chlorides .


Molecular Structure Analysis

The molecular structure of similar compounds shows that the hydrazine and water molecules are both located on twofold axes . The C-N-N-C torsion angle is -72.66 (1)° and the dihedral angle between the two benzene rings is 67.33 (1)° .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively . For instance, 4-chlorophenoxyacetyl chloride was used in the preparation of substituted acetophenone derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4-chlorophenoxyacetyl chloride have been documented . It has a molecular formula of CHClO, an average mass of 205.038 Da, and a monoisotopic mass of 203.974487 Da .

Scientific Research Applications

Synthesis of Substituted Acetophenone Derivatives

N’-[(4-chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide: is utilized in the synthesis of various substituted acetophenone derivatives. These derivatives are significant due to their potential pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. The compound acts as an intermediate in the formation of these derivatives, which can be further modified to enhance their medicinal efficacy .

Preparation of Quinuclidine Derivatives

This compound is instrumental in preparing 2-(4-chlorophenoxyacetylamino)-3-ethoxycarbonyl [2,3-b]quinuclidine derivatives. Quinuclidine compounds have shown promise in treating neurological disorders due to their ability to act on central nervous system receptors. The specific synthesis pathway involving N’-[(4-chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide allows for the introduction of various functional groups that can tailor the biological activity of the resulting quinuclidine derivatives .

Development of Antimicrobial Agents

Research indicates that N’-[(4-chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide derivatives can be effective antimicrobial agents. By modifying the compound’s structure, researchers can develop new drugs that combat resistant strains of bacteria and fungi, addressing the growing concern of antimicrobial resistance .

Agricultural Chemical Research

In the field of agriculture, this compound is explored for its potential use in developing novel herbicides and pesticides. The 4-chlorophenoxy moiety is particularly of interest due to its herbicidal properties. When incorporated into N’-[(4-chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide , it could lead to the creation of more effective and environmentally friendly agricultural chemicals .

Material Science Applications

The compound’s unique structure makes it a candidate for creating advanced materials with specific properties. For instance, it could be used in the design of organic semiconductors or as a precursor for synthesizing conductive polymers. These materials have applications in electronics, photovoltaics, and as components in various sensors .

Catalyst Design

N’-[(4-chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide: may serve as a ligand in catalyst design, particularly in asymmetric synthesis. The compound’s ability to bind to metals and influence their reactivity can be harnessed to create catalysts that promote specific reactions with high selectivity and yield, which is crucial in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of similar compounds like N-acetylcysteine has been studied in the context of cancer biology and immuno-oncology . N-acetylcysteine has been used as a direct scavenger of reactive oxygen species (hydrogen peroxide, in particular) and an antioxidant .

Safety and Hazards

Safety measures should be taken when handling similar compounds like 4-chlorophenoxyacetyl chloride. For instance, suitable respiratory equipment should be used when high concentrations are present .

Future Directions

The future directions of research involving similar compounds could involve further exploration of their potential applications in various fields. For instance, N-acetylcysteine has been studied for a wide variety of off-label indications with mixed results .

properties

IUPAC Name

N'-[2-(4-chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5/c1-23-14-8-3-11(9-15(14)24-2)17(22)20-19-16(21)10-25-13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSZVVXNLSRJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(4-chlorophenoxy)acetyl]-3,4-dimethoxybenzohydrazide

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